Cas no 220349-80-4 ((1R,2S)-2-(4-fluorophenyl)cyclopropanamine)
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine Chemical and Physical Properties
Names and Identifiers
-
- Cyclopropanamine,2-(4-fluorophenyl)-, (1R,2S)-
- Cyclopropanamine, 2-(4-fluorophenyl)-, (1R,2S)- (9CI)
- 2-(4-FLUOROPHENYL)CYCLOPROPANAMINE
- (1R,2S)-2-(4-Fluoro-phenyl)-cyclopropylamine
- (1R,2S)-2-(4-fluorophenyl)cyclopropanamine
- EN300-1854323
- BDBM50346588
- CYCLOPROPANAMINE, 2-(4-FLUOROPHENYL)-, (1R,2S)-
- Cyclopropanamine, 2-(4-fluorophenyl)-, trans-(+-)-
- rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
- 113516-71-5
- CHEMBL1852691
- CS-0165725
- (1R-trans)-2-(4-Fluorophenyl)cyclopropanamine
- Rel-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
- SCHEMBL1800003
- EN300-189083
- CHEMBL1795973
- AKOS026743769
- (1R,2S)-2-(4-fluorophenyl)cyclopropanamine? (Ticagrelor Impurity pound(c)
- Cyclopropanamine, 2-(4-fluorophenyl)-, (1R,2S)-rel-
- DTXSID60150434
- MFCD17010161
- GTYFDGYGRFJTKJ-DTWKUNHWSA-N
- (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
- A856074
- 220349-80-4
- 4-Fluorotranylcypromine
- FD10509
- DTXCID1072925
-
- MDL: MFCD17010161
- Inchi: 1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
- InChI Key: GTYFDGYGRFJTKJ-DTWKUNHWSA-N
- SMILES: FC1C=CC(=CC=1)[C@@H]1C[C@H]1N
Computed Properties
- Exact Mass: 151.079727485g/mol
- Monoisotopic Mass: 151.079727485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.170±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 216.5±40.0 ºC (760 Torr),
- Flash Point: 94.5±15.3 ºC,
- Solubility: Slightly soluble (1 g/l) (25 º C),
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108289-1g |
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine |
220349-80-4 | 95% | 1g |
$495.00 | 2023-09-02 | |
| Alichem | A019108289-5g |
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine |
220349-80-4 | 95% | 5g |
$2020.00 | 2023-09-02 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01906-5g |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine |
220349-80-4 | 97% | 5g |
$1460 | 2023-09-07 | |
| TRC | F596025-1mg |
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine |
220349-80-4 | 1mg |
$201.00 | 2023-05-18 | ||
| TRC | F596025-2.5mg |
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine |
220349-80-4 | 2.5mg |
$437.00 | 2023-05-18 | ||
| TRC | F596025-5mg |
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine |
220349-80-4 | 5mg |
$810.00 | 2023-05-18 | ||
| TRC | F596025-100mg |
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine |
220349-80-4 | 100mg |
$1568.00 | 2023-05-18 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1499-1g |
(1R,2S)-2-(4-Fluoro-phenyl)-cyclopropylamine |
220349-80-4 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1499-5g |
(1R,2S)-2-(4-Fluoro-phenyl)-cyclopropylamine |
220349-80-4 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1499-500mg |
(1R,2S)-2-(4-Fluoro-phenyl)-cyclopropylamine |
220349-80-4 | 97% | 500mg |
4655.75CNY | 2021-05-07 |
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine Suppliers
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on (1R,2S)-2-(4-fluorophenyl)cyclopropanamine
Comprehensive Overview of (1R,2S)-2-(4-fluorophenyl)cyclopropanamine (CAS No. 220349-80-4)
(1R,2S)-2-(4-fluorophenyl)cyclopropanamine (CAS No. 220349-80-4) is a chiral cyclopropane derivative with significant potential in pharmaceutical and chemical research. This compound, characterized by its unique cyclopropane ring and 4-fluorophenyl substitution, has garnered attention for its stereospecific properties and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of CNS-targeting therapeutics and enzyme inhibitors.
The structural uniqueness of (1R,2S)-2-(4-fluorophenyl)cyclopropanamine lies in its stereochemistry, which influences its binding affinity to biological targets. The fluorine atom on the phenyl ring enhances metabolic stability, a feature highly sought after in modern medicinal chemistry. Recent studies highlight its utility in optimizing pharmacokinetic profiles, making it a valuable candidate for preclinical research. This aligns with current trends in AI-driven drug design, where computational models prioritize compounds with improved ADME properties.
In synthetic chemistry, CAS No. 220349-80-4 serves as a versatile intermediate for asymmetric synthesis. Its cyclopropylamine moiety is pivotal for constructing constrained analogs of natural products, addressing the growing demand for 3D-shaped fragments in fragment-based drug discovery. Industry experts often search for "chiral cyclopropane synthesis" or "fluorinated amine applications," reflecting the compound’s relevance in cutting-edge methodologies like late-stage fluorination.
From a commercial perspective, (1R,2S)-2-(4-fluorophenyl)cyclopropanamine is available through specialized chemical suppliers catering to R&D laboratories. Quality control protocols emphasize HPLC purity and enantiomeric excess verification, critical for reproducibility in high-throughput screening. Discussions on platforms like ResearchGate frequently address its handling under inert atmospheres, underscoring its sensitivity to oxidation—a key consideration for storage.
Emerging applications include its exploration in neuroprotective agents, coinciding with rising public interest in neurodegenerative disease treatments. Searches for "blood-brain barrier permeable compounds" often lead to studies involving this scaffold. Additionally, its metal-catalyzed functionalization potential aligns with sustainable chemistry goals, resonating with queries about "green synthesis of fluorinated compounds."
Regulatory compliance for CAS 220349-80-4 follows standard REACH guidelines, with SDS documentation available for safe handling. While not classified as hazardous, proper PPE usage is recommended during manipulation. The compound’s patent landscape reveals activity in kinase modulator development, attracting attention from biotech startups focusing on precision medicine.
Future directions may involve cryo-EM studies of its protein complexes or incorporation into PROTAC degraders—topics trending in structural biology forums. As machine learning accelerates hit-to-lead optimization, (1R,2S)-2-(4-fluorophenyl)cyclopropanamine exemplifies how privileged structures bridge traditional and computational approaches in modern drug development.
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